molecular formula C11H7Cl2NO B1335478 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 169036-52-6

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1335478
CAS RN: 169036-52-6
M. Wt: 240.08 g/mol
InChI Key: XPXSTXAGACLSFG-UHFFFAOYSA-N
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Description

The compound "1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative characterized by the presence of a carbaldehyde functional group attached to the pyrrole ring and two chlorine atoms substituted on the phenyl ring. Pyrrole derivatives are known for their diverse biological activities and applications in material science. The specific substitution pattern on the phenyl ring may influence the electronic properties and reactivity of the compound, making it a potential candidate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of various substituents onto the pyrrole ring. For instance, the Vilsmeier-Haack reagent is commonly used to introduce aldehyde groups onto heterocyclic compounds, as seen in the synthesis of novel pyrazole carbaldehydes . Similarly, a one-step synthesis approach for pyrrole dicarbaldehydes has been reported, which could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions . The synthesis of pyrrole derivatives can also involve multi-component reactions, offering a convenient route to complex structures .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of a related pyrazole carbaldehyde derivative was determined, revealing the planarity between the aldehyde group and the adjacent pyrazole ring . Such structural analyses are crucial for understanding the conformation and electronic distribution in the molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, leveraging the reactivity of the aldehyde group and the aromatic system. For instance, they can react with aryl ketones in the presence of a base to yield chalcone-like structures, which can further undergo cyclization to form pyrimidines or thiones . The reactivity of the aldehyde group also allows for the formation of chalcones and dipyrazolopyridines when treated with acetophenones and hydrazine hydrate, respectively . These reactions highlight the versatility of pyrrole carbaldehydes as intermediates in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques, including NMR and FT-IR, along with computational studies such as density functional theory (DFT), can predict and correlate experimental data with theoretical models . The presence of substituents like chlorine atoms can affect the electron density and polarity of the molecule, which in turn can influence its solubility, boiling point, and melting point. Additionally, the reactivity of the aldehyde group can be exploited in various chemical reactions, as previously discussed.

Scientific Research Applications

Magnetic Properties and Single Molecule Magnets

  • Supramolecular Chains : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, was used in a study to create a {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior when linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).

Synthesis and Biological Studies

  • Biological Study of Oxopyrimidines and Thiopyrimidines : In a study, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, another derivative, was synthesized and its antibacterial and antifungal activities were evaluated (Ladani et al., 2009).

Fluorinated Pyrroles Synthesis

  • New Synthesis of 3-Fluoropyrroles : A methodology to prepare various new 3-fluorinated pyrroles was developed, which involved 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes (Surmont et al., 2009).

Anticonvulsant and Analgesic Studies

  • Anticonvulsant and Analgesic Properties : Compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized for their potential anticonvulsant and analgesic activities (Viveka et al., 2015).

Intermediate in Anticancer Drugs

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde : This compound was identified as an important intermediate for small molecule anticancer drugs (Wang et al., 2017).

Spectroscopy and Molecular Structure

  • NMR Spectroscopy and Intramolecular Hydrogen Bonding : A study focused on the NMR spectroscopic data of isomers of 1-vinylpyrrole-2-carbaldehyde, providing insights into intramolecular hydrogen bonding effects (Afonin et al., 2009).

Anion Binding Properties

  • Conformationally Switchable Tetrapyrrole Receptors : The synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors and their anion binding properties were explored (Deliomeroglu et al., 2014).

Pharmaceutical Applications

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives : An efficient synthesis method for pyrrole-2-carbaldehyde derivatives was developed, which are important in pharmaceuticals (Wu et al., 2018).

properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSTXAGACLSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405849
Record name 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

169036-52-6
Record name 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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